molecular formula C16H17FN2O4S B2927353 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine CAS No. 2411312-68-8

3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine

Cat. No. B2927353
CAS RN: 2411312-68-8
M. Wt: 352.38
InChI Key: GMQJZMOMOMEOBA-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine, also known as FSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a complex chemical structure that allows it to interact with biological systems in a unique way.

Mechanism Of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine involves its interaction with the active site of enzymes. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine contains a sulfonyl fluoride group, which is a potent electrophile that can react with the nucleophilic groups in the active site of enzymes, such as serine, threonine, and tyrosine residues. This reaction results in the formation of a covalent bond between 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine and the enzyme, which leads to the inhibition of enzyme activity. The inhibition of enzyme activity can have a variety of downstream effects, depending on the specific enzyme and biological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine depend on the specific enzyme and biological process being studied. For example, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. Inhibition of cathepsin K activity by 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to reduce bone loss in animal models of osteoporosis. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has also been shown to inhibit the activity of the kinase JNK, which is involved in inflammation and cell death. Inhibition of JNK activity by 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to reduce inflammation and cell death in animal models of disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine in lab experiments is its potency and specificity. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to have potent inhibitory effects on a variety of enzymes, which allows for the study of their specific roles in biological processes. Additionally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to be selective for certain enzymes, which allows for the study of their specific functions in biological systems. However, one limitation of using 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine in lab experiments is its potential for off-target effects. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can react with nucleophilic groups in other proteins besides the target enzyme, which can lead to non-specific effects on biological systems.

Future Directions

There are many future directions for research on 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine. One area of research is the development of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine derivatives with improved potency and selectivity. Another area of research is the identification of new enzyme targets for 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine. Additionally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can be used as a tool to study the role of enzymes in disease states, such as cancer and neurodegenerative diseases. Finally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can be used in combination with other drugs to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine involves the reaction of 3-hydroxypyridine with 4-methylphenylpropan-2-yl isocyanate in the presence of a sulfuryl fluoride reagent. This reaction results in the formation of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine, which can be purified using a variety of techniques, including column chromatography and recrystallization. The yield of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to have potent inhibitory effects on a variety of enzymes, including proteases, kinases, and phosphatases. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has also been used as a tool to study the role of these enzymes in various biological processes, such as cell signaling, apoptosis, and inflammation. Additionally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been used as a probe to study the binding sites of enzymes and to identify potential drug targets.

properties

IUPAC Name

3-fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-11(2)19(14-6-4-12(3)5-7-14)16(20)13-8-15(10-18-9-13)23-24(17,21)22/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQJZMOMOMEOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine

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